molecular formula C13H18ClNO2 B1422804 2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide CAS No. 1315367-51-1

2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide

Cat. No. B1422804
CAS RN: 1315367-51-1
M. Wt: 255.74 g/mol
InChI Key: VDBGQVKOSQBZDX-UHFFFAOYSA-N
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Description

“2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide” is a chemical compound with the molecular formula C13H18ClNO2 . It has a molecular weight of 255.74 g/mol .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide” consists of 13 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Metabolism in Human and Rat Liver Microsomes

Coleman et al. (2000) conducted a study on the metabolism of chloroacetamide herbicides, including compounds similar to 2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide, in human and rat liver microsomes. They found that these compounds undergo complex metabolic pathways, potentially involving carcinogenic intermediates. This study provides insights into the human and rat liver metabolism of chloroacetamide herbicides and their potential health implications (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Structure Analysis

Nikonov et al. (2016) synthesized derivatives of N-(2-hydroxyphenyl)acetamide, which are structurally related to 2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide. They investigated the structures of these compounds using various spectroscopic and X-ray crystallography methods. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).

Detection of Carbonyl Compounds in Environmental Samples

Houdier et al. (2000) described the use of a molecular probe, closely related to 2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide, for detecting carbonyl compounds in water samples. This research highlights the potential application of similar compounds in environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).

Enantioselective Synthesis for Pharmaceutical Applications

Lund, Bøckmann, and Jacobsen (2016) conducted a study on the enantioselective synthesis of compounds structurally related to 2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide, which are used as building blocks for β-blocker drugs. This research is significant in the field of pharmaceutical synthesis, especially for the development of cardioselective medications (Lund, Bøckmann, & Jacobsen, 2016).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Rani, Pal, Hegde, and Hashim (2014) investigated the anticancer, anti-inflammatory, and analgesic activities of 2-(substituted phenoxy) acetamide derivatives, which are chemically similar to 2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide. Their findings contribute to the development of new therapeutic agents in these areas (Rani, Pal, Hegde, & Hashim, 2014).

properties

IUPAC Name

2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-11(12-6-3-2-4-7-12)17-9-5-8-15-13(16)10-14/h2-4,6-7,11H,5,8-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBGQVKOSQBZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OCCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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